molecular formula C11H16O3 B8443062 Cyclopropyl-4,4-diethoxy-but-2-yn-1-one

Cyclopropyl-4,4-diethoxy-but-2-yn-1-one

Cat. No.: B8443062
M. Wt: 196.24 g/mol
InChI Key: NDCCYOLWFNPISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-4,4-diethoxy-but-2-yn-1-one is a specialized organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. It is synthesized via a multi-step process involving:

  • 3,3-Diethoxy-1-propyne as a starting reagent.
  • Reaction with cyclopropanecarboxylic acid methoxy-methyl-amide under argon at low temperatures (-70°C to -30°C).
  • Purification via silica gel chromatography (heptane/ethyl acetate 20:1), yielding a colorless oil with a high purity (76% yield) .

Key characteristics include:

  • Mass spectrometry (MS): m/z = 367 (M+H) .
  • Application: Serves as a critical intermediate in synthesizing pyrimidine derivatives (e.g., 4-Cyclopropyl-6-diethoxymethyl-2-hexylsulfanyl-pyrimidine), which are explored as GABA receptor ligands for treating anxiety, depression, and epilepsy .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-cyclopropyl-4,4-diethoxybut-2-yn-1-one

InChI

InChI=1S/C11H16O3/c1-3-13-11(14-4-2)8-7-10(12)9-5-6-9/h9,11H,3-6H2,1-2H3

InChI Key

NDCCYOLWFNPISN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(=O)C1CC1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Property/Compound This compound 3,3-Diethoxy-1-propyne (Reagent) 4-Phenyl-4,4-diethoxy-but-2-yn-1-one (Hypothetical)
Molecular Formula C₁₁H₁₆O₃ C₇H₁₀O₂ C₁₄H₁₆O₃
Molecular Weight (g/mol) 196.24 138.16 232.28
Synthetic Yield 76% (optimized) N/A (commercial reagent) ~50% (typical for phenyl analogs)
Key Functional Groups Cyclopropane, diethoxy, alkynone Diethoxy, alkyne Phenyl, diethoxy, alkynone
Application GABA ligand intermediate Precursor for alkynones Limited medicinal use (hypothetical)
Stability Stable under inert conditions Air-sensitive Less stable (steric hindrance from phenyl)

Key Findings:

Structural Influence on Reactivity :

  • The cyclopropane ring in this compound enhances steric and electronic properties, facilitating regioselective reactions in pyrimidine synthesis. In contrast, phenyl-substituted analogs (e.g., hypothetical 4-phenyl derivatives) may exhibit reduced reactivity due to steric bulk .

Yield and Synthetic Efficiency: The optimized synthesis of this compound achieves a 76% yield, surpassing typical yields (~50%) for structurally similar alkynones, likely due to precise temperature control (-70°C) and reagent stoichiometry .

Therapeutic Relevance: Unlike simpler diethoxy alkynones (e.g., 3,3-Diethoxy-1-propyne), this compound is tailored for medicinal chemistry. Its incorporation into pyrimidine derivatives highlights its role in targeting GABA receptors, a mechanism less common in non-cyclopropane analogs .

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